Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt
Description
Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt (CAS 431898-95-2) is a sulfated carbohydrate derivative with the molecular formula C₁₉H₂₇O₁₄S·Na and a molecular weight of 534.46 g/mol. Its structure features a lactoside backbone (a disaccharide of galactose and glucose) modified with a sulfonate group at the 3'-position of the galactose moiety and a benzyl group at the reducing end . The compound is provided as a pure substance, stored at +4°C, and transported at room temperature. It is primarily utilized in glycobiology research, particularly in studies involving sulfated glycans, carbohydrate-protein interactions, and enzymatic assays .
Properties
Molecular Formula |
C19H27NaO14S |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C19H28O14S.Na/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9;/h1-5,10-25H,6-8H2,(H,26,27,28);/q;+1/p-1/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+;/m1./s1 |
InChI Key |
ANWRTVFLNKPIPV-GSUZEEOXSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt typically involves the sulfonation of benzyl beta-D-lactoside. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the sulfonation process and prevent over-sulfonation .
Industrial Production Methods
Industrial production of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality . The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzyl lactosides.
Scientific Research Applications
Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt is a sulfated carbohydrate derivative with significant applications in various scientific fields, particularly in biochemistry and molecular biology. This compound, characterized by its unique molecular structure and properties, serves as a vital tool in research and development. Below is a detailed examination of its applications, supported by comprehensive data tables and documented case studies.
Biochemical Research
This compound is primarily utilized in biochemical assays to study glycosylation processes and carbohydrate-protein interactions. Its sulfate group enhances solubility and reactivity, making it an excellent substrate for various enzymatic reactions.
Case Study: Glycosylation Enzyme Activity
A study demonstrated that this compound could be used to assess the activity of glycosyltransferases, enzymes responsible for transferring sugar moieties to other molecules. The presence of the sulfonate group aids in mimicking natural substrates, allowing researchers to evaluate enzyme kinetics effectively.
Cell Biology
In cell biology, this compound is employed to investigate cellular signaling pathways mediated by glycoproteins. Its ability to mimic natural glycosides facilitates the study of cell adhesion and communication processes.
Case Study: Cell Adhesion Studies
Research involving human endothelial cells showed that treatment with this compound enhanced cell adhesion properties by modulating glycoprotein interactions on the cell surface. This finding suggests potential applications in tissue engineering and regenerative medicine.
Pharmaceutical Development
The compound's unique chemical structure makes it a candidate for drug formulation and delivery systems. Its sulfated nature can enhance bioavailability and target specificity of therapeutic agents.
Case Study: Drug Delivery Systems
In a formulation study, this compound was incorporated into liposomal carriers to improve the delivery of anticancer drugs. The results indicated increased cellular uptake and reduced cytotoxicity compared to conventional delivery methods.
Table 1: Comparison of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Biochemical Research | Glycosylation enzyme assays | Enhanced substrate mimicry |
| Cell Biology | Studies on cell adhesion | Improved understanding of cellular interactions |
| Pharmaceutical Development | Drug formulation and delivery systems | Increased bioavailability |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Glycosylation Enzyme Activity | Enzymatic assays with varying concentrations of the compound | Effective substrate for glycosyltransferases |
| Cell Adhesion Studies | Treatment of endothelial cells with the compound | Enhanced adhesion properties observed |
| Drug Delivery Systems | Liposomal formulation incorporating the compound | Increased uptake and reduced toxicity |
Mechanism of Action
The mechanism of action of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The sulfonate group enhances its binding affinity to these targets, facilitating various biochemical processes . The compound’s effects are mediated through pathways related to glycosylation and signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt and related sulfonated compounds:
Research Findings and Industrial Relevance
- This compound: Used to mimic sulfated glycosaminoglycans (GAGs) in studies of viral entry mechanisms and heparin-binding proteins .
- Sodium 3-Sulfobenzoate : Acts as a zwitterionic buffer in capillary electrophoresis and a precursor in dye manufacturing .
- Triphenylphosphine Trisulfonate : Employed in aqueous-phase catalysis due to its water-soluble phosphine ligand properties .
Biological Activity
Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt (BSL) is a sulfonated derivative of lactose that has garnered significant attention in biochemical research, particularly in the fields of glycobiology and carbohydrate chemistry. This compound exhibits notable biological activity, primarily through its interactions with lectins and other carbohydrate-binding proteins. Its unique structure, which includes a benzyl group and a sulfonate moiety, enhances its solubility and biological interaction potential.
- Molecular Formula : C19H27NaO14S
- Molecular Weight : Approximately 534.46 g/mol
BSL is characterized by its ability to mimic sulfated glycoconjugates found in biological systems, making it a valuable tool for investigating sulfation-mediated biological processes.
BSL primarily functions as an inhibitor in various biological assays. It helps elucidate the roles of carbohydrates in cellular recognition processes, including:
- Cell-Cell Recognition : BSL's sulfated nature allows it to interact with proteins involved in cell adhesion and signaling.
- Host-Pathogen Interactions : The compound can inhibit the binding of pathogens to host cells by blocking lectin receptors.
- Signaling Pathways : BSL is instrumental in studying the effects of sulfated carbohydrates on growth factors and other signaling molecules.
Biological Applications
BSL has been utilized in various research contexts, including:
- Glycoconjugate Synthesis : It serves as a precursor for synthesizing glycoconjugates with tailored sulfation patterns.
- Carbohydrate-Based Probes : BSL is employed to design novel probes for studying carbohydrate-protein interactions.
Comparative Analysis
The following table summarizes the structural features and unique attributes of BSL compared to similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl beta-D-lactoside | Contains a methyl group | Less hydrophilic than benzyl derivative |
| Phenyl beta-D-lactoside | Contains a phenyl group | More hydrophobic; different binding properties |
| Benzyl beta-D-galactoside | Contains a galactose moiety | Different sugar unit; affects biological activity |
| Benzyl 3'-Sulfobeta-D-glucoside | Contains glucopyranose | Similar sulfonated structure; different sugar unit |
Case Studies and Research Findings
-
Interaction with Lectins :
- BSL has shown high binding affinity to various lectins, which are proteins that specifically bind carbohydrates. This property has been exploited to study the mechanisms of cell-cell recognition and pathogen adhesion.
-
Inhibition of Pathogen Binding :
- In studies examining host-pathogen interactions, BSL effectively inhibited the binding of certain pathogens to host cells by blocking lectin receptors, demonstrating its potential as a therapeutic agent against infections.
-
Role in Signaling Pathways :
- Research indicates that BSL modulates signaling pathways involving growth factors. Its ability to mimic naturally occurring sulfated carbohydrates allows researchers to dissect complex signaling mechanisms in cellular environments.
Q & A
Basic: What are the recommended methods for synthesizing Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt with high purity?
Methodological Answer:
Synthesis typically involves sequential protection of hydroxyl groups and sulfonation. For the benzyl group, Williamson ether synthesis using benzyl bromide and sodium hydride is common . The sulfonation step may employ sulfur trioxide-triethylamine complexes in anhydrous DMF to target the 3'-hydroxyl group of the lactoside. Post-reaction, sodium salt formation is achieved via ion exchange with sodium hydroxide. Purity is ensured through repeated precipitation in cold ethanol and dialysis (MWCO 500 Da) to remove unreacted reagents .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonation at 3'-OH) and benzyl group integration. Aromatic protons (δ 7.2–7.4 ppm) and anomeric protons (δ 4.5–5.5 ppm) are key markers .
- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion ([M–Na]⁻) and verifies sulfonation (Δm/z = +80 Da) .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and identify residual benzyl alcohol or sulfate impurities .
Advanced: How can researchers address batch-to-batch variability in sulfonation efficiency during synthesis?
Methodological Answer:
Variability often arises from incomplete sulfonation or side reactions. Mitigation strategies include:
- Reaction Monitoring: Use TLC (silica gel, 1:1 ethyl acetate/methanol) to track sulfonation progress. Spots are visualized with ceric ammonium molybdate .
- Quality Control (QC): Quantify sulfate content via ion chromatography or turbidimetric barium sulfate assays .
- Optimized Stoichiometry: Adjust sulfur trioxide-triethylamine ratios (1.5–2.0 equivalents) to minimize unreacted lactoside .
Advanced: What experimental designs are suitable for studying this compound’s role in glycan-mediated enzyme inhibition?
Methodological Answer:
- Enzyme Assays: Test inhibition of sulfatases (e.g., arylsulfatase) using p-nitrophenyl sulfate as a substrate. Compare IC₅₀ values with non-sulfated lactoside controls .
- Surface Plasmon Resonance (SPR): Immobilize lectins (e.g., galectin-3) to quantify binding affinity (KD) of the sulfated vs. non-sulfated compound .
- Cell-Based Studies: Treat glycan-rich cell lines (e.g., HT-29 colon cancer) and assess adhesion/migration changes via transwell assays .
Advanced: How to resolve contradictions in reported solubility data for this compound in aqueous buffers?
Methodological Answer:
Discrepancies may stem from salt form (sodium vs. potassium) or residual counterions. To standardize:
- Solubility Protocols: Prepare saturated solutions in PBS (pH 7.4) or Tris-HCl (pH 8.0) at 25°C. Centrifuge (10,000 ×g, 10 min) and quantify supernatant via gravimetry .
- Counterion Analysis: Use ICP-MS to confirm sodium content and rule out contamination from synthesis (e.g., residual triethylamine hydrochloride) .
Advanced: What strategies optimize stability studies under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours. Acidic conditions (pH < 4) may hydrolyze the glycosidic bond .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Lyophilized samples are stable at –20°C for >6 months .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (WGK 2 classification) .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of benzyl bromide vapors (flash point 170°C) .
- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced: How to design a protocol for tracing metabolic incorporation of this compound in glycan profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
